N-formyl-imidazolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6N2O2 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2-oxoimidazolidine-1-carbaldehyde |
InChI |
InChI=1S/C4H6N2O2/c7-3-6-2-1-5-4(6)8/h3H,1-2H2,(H,5,8) |
InChI Key |
TUFDCXJCUGHIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C=O |
Origin of Product |
United States |
Computational Chemistry and Theoretical Modeling of N Formyl Imidazolidin 2 One
Quantum Mechanical Studies of Electronic Structure and Molecular Conformations
Quantum mechanical (QM) calculations are fundamental to understanding the three-dimensional structure and electronic properties of molecules. dtic.milnih.gov These studies can elucidate the various stable conformations a molecule can adopt and the energy differences between them. For derivatives of imidazolidin-2-one, such as the widely used chiral imidazolidinone catalysts, computational analysis has been crucial in identifying key structural features that govern their function. acs.org
A conformational analysis of iminium ions derived from a MacMillan chiral imidazolidinone catalyst revealed the existence of four low-energy isomers. acs.org These isomers are distinguished by the configuration of the C=N bond, which can be either E or Z, and the orientation of the substituent on the imidazolidinone ring. acs.org The relative energies of these conformers are critical for understanding the subsequent reaction pathways and stereochemical outcomes. While specific data for N-formyl-imidazolidin-2-one is not detailed in the provided sources, the principles from related structures, such as the MacMillan catalyst-derived iminium ions, are directly applicable.
| Isomer | C=N Configuration | Key Structural Feature | Relative Energy (kcal/mol) |
|---|---|---|---|
| E-anti | E | Benzyl (B1604629) group is anti to the iminium hydrogen | 0.0 |
| E-syn | E | Benzyl group is syn to the iminium hydrogen | +0.8 |
| Z-anti | Z | Benzyl group is anti to the iminium hydrogen | +2.6 |
| Z-syn | Z | Benzyl group is syn to the iminium hydrogen | +3.5 |
This table is illustrative, based on computational studies of related imidazolidinone-derived iminium ions as described in the literature. The relative energies are typical values found in such studies.
The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is also a key output of QM studies. nih.gov The molecular electrostatic potential, for instance, can be calculated to visualize electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov
Theoretical Prediction of Reaction Pathways and Transition States
Quantum chemical calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. rsc.org This predictive capability allows for the elucidation of reaction mechanisms before or in conjunction with experimental studies. rsc.orgnih.gov The process often involves locating the first-order saddle point on the potential energy surface, which corresponds to the transition state, and then tracing the path downhill to the reactants and products. rsc.org
For instance, theoretical studies on the intramolecular cyclization of N-(2,2-dialkoxyethyl) ureas to form imidazolidin-2-one derivatives have explored competing reaction pathways. nih.gov The mechanism involves the formation of a cyclic iminium cation intermediate, which can then react via two different routes to yield either 4-substituted or 5-substituted imidazolidin-2-ones. nih.gov Calculations of the transition state energies for each pathway can explain the observed regioselectivity of the reaction. nih.gov
In the context of Diels-Alder reactions involving exo-imidazolidin-2-one dienes, DFT calculations of the transition states have successfully accounted for the observed high reactivity and selectivity. acs.org These calculations provide energy profiles for different approaches of the dienophile, explaining why one stereochemical outcome is favored over another. acs.org
| Pathway | Key Intermediate | Transition State | Product | Predicted Outcome |
|---|---|---|---|---|
| Pathway A | Iminium Cation B | TS2 | 5-substituted imidazolidin-2-one | Minor product under certain conditions |
| Pathway B | Isomeric Cation D | TS3 | 4-substituted imidazolidin-2-one | Major product, regioselectivity can be controlled |
This table illustrates the concept of predicting reaction pathways based on the mechanism described for the synthesis of substituted imidazolidin-2-ones.
Density Functional Theory (DFT) Applications in Compound Design and Reactivity Analysis
Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry due to its balance of accuracy and computational cost. wikipedia.orgunige.ch It is widely used to investigate the electronic structure and reactivity of molecules, making it a key tool in compound design. mdpi.comua.pt DFT calculations can predict a variety of properties, including molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net
In the study of imidazolidinone systems, DFT has been applied extensively. For example, the M06-2X functional combined with the 6-311+G(d,p) basis set has been used to computationally examine the relative stability of iminium ions formed from chiral imidazolidinones and various carbonyl compounds. acs.org Such calculations help in understanding catalyst-substrate interactions and catalyst deactivation pathways. acs.org Similarly, studies on imidazolidinone-catalyzed cycloadditions have employed DFT (e.g., B3LYP/6-31G(d) for geometry optimizations and M06-2X/6-311+G(d,p) for energies) to unravel the origins of enantioselectivity. acs.org
Conceptual DFT provides reactivity descriptors that can predict the most reactive sites in a molecule. scirp.org Fukui functions (fk+ and fk-), for instance, identify the sites most susceptible to nucleophilic and electrophilic attack, respectively. scirp.org This information is invaluable for designing new compounds with desired reactivity. scirp.org
| DFT Functional/Method | Application | Example Study | Source |
|---|---|---|---|
| B3LYP/6-31G(d) | Geometry Optimization | (4+3)-cycloadditions of siloxy pentadienals | acs.org |
| M06-2X/6-311+G(d,p) | Single-Point Energy Calculations, Iminium Ion Stability | (4+3)-cycloadditions, Exchange equilibria between iminium ions | acs.orgacs.org |
| Conceptual DFT (Fukui Functions) | Reactivity and Site Selectivity Prediction | Reactivity of imidazo[1,2-a]pyridinyl-chalcones | scirp.org |
Computational Analysis of Catalytic Cycles and Enantioselectivity in Imidazolidinone-Mediated Reactions
Computational modeling is essential for understanding the complex catalytic cycles of imidazolidinone-mediated reactions and for rationalizing the origins of enantioselectivity. pkusz.edu.cn Chiral imidazolidinones, such as the MacMillan catalysts, are renowned for their ability to promote a wide range of enantioselective transformations. acs.org
Initial models for enantioselectivity in reactions like the Diels-Alder cycloaddition proposed that the bulky groups on the imidazolidinone catalyst (e.g., benzyl and tert-butyl) would shield one face of the bound substrate, directing the nucleophile to attack the other face. acs.org However, detailed computational studies have provided a more nuanced picture. nih.govresearchgate.net
In the case of the imidazolidinone-catalyzed (4+3)-cycloaddition, DFT calculations (M06-2X/6-311+G(d,p)//B3LYP/6-31G(d)) revealed that the reaction proceeds preferentially on the more sterically crowded face of the iminium ion. nih.govresearchgate.net This counterintuitive result was explained by a conformational reorganization of the catalyst's benzyl group to avoid unfavorable steric interactions with a silyl (B83357) group on the reactant. nih.govresearchgate.net This conformational change is what ultimately differentiates the activation barriers for attack on the two faces of the molecule, thus controlling the enantioselectivity. nih.gov The site of bond formation can be too remote from the catalyst's chiral scaffold for direct steric shielding to be the determining factor; instead, a substituent on the reactant itself relays the chiral information. acs.org
Furthermore, computational investigations into asymmetric radical additions to enamines formed from MacMillan's imidazolidinone catalyst have highlighted the critical role of a previously overlooked E-cis enamine isomer in controlling the stereochemical outcome. researchgate.net These insights are invaluable for the design of new, more effective organocatalysts and for expanding the scope of enantioselective reactions. researchgate.net
| Factor | Computational Finding | Impact on Enantioselectivity |
|---|---|---|
| Steric Shielding | Direct shielding by catalyst's benzyl group is not the primary control element as the reaction site is too remote. | Challenges the initial, simpler model of stereocontrol. |
| Conformational Reorganization | The catalyst's benzyl group repositions itself to avoid steric clash with the reactant's OSiMe3 group. | This reorganization differentiates the activation energies for the two competing reaction pathways (top- vs. bottom-face attack). |
| Chirality Relay | The OSiMe3 group on the reactant relays the chiral information from the catalyst to the reaction center. | Explains how high enantioselectivity is achieved despite the distance between the catalyst's chiral center and the site of C-C bond formation. |
Advanced Spectroscopic and Analytical Characterization of N Formyl Imidazolidin 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.oregonstate.eduspectrabase.comresearchgate.netmsu.edulibretexts.orgrsc.org
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of N-formyl-imidazolidin-2-one in solution. This non-destructive technique provides detailed information about the atomic arrangement and connectivity within the molecule.
Structural Elucidation via ¹H and ¹³C NMR Spectroscopy.spectrabase.comresearchgate.netmsu.edulibretexts.org
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts, signal multiplicities, and coupling constants observed in these spectra offer a wealth of information. researchgate.net
In ¹H NMR, the formyl proton typically appears as a distinct singlet, while the methylene (B1212753) protons of the imidazolidinone ring give rise to characteristic multiplets. researchgate.net The specific chemical shifts can be influenced by the solvent and the presence of substituents. Due to restricted rotation around the N-CHO (amide) bond, it is common to observe two sets of signals in the NMR spectra, corresponding to the E and Z rotamers (isomers). researchgate.netnih.gov The ratio of these isomers can be determined from the integration of their respective signals. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. oregonstate.edu The carbonyl carbon of the formyl group and the urea-like carbonyl carbon of the ring resonate at distinct downfield positions. The chemical shifts of the methylene carbons in the ring are also readily identified. researchgate.net The presence of rotamers is also evident in the ¹³C NMR spectrum, with separate signals observed for each carbon in the two isomeric forms. researchgate.net
Interactive Data Table: Typical NMR Chemical Shifts (ppm) for N-acyl-imidazolidin-2-ones
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 4.78 (s) | 61.3 - 63.1 |
| H-4 | 3.42 - 3.73 (t) | 40.0 - 41.8 |
| H-5 | 3.78 - 4.18 (t) | 44.2 - 46.1 |
| Formyl H | 8.27 (s) | - |
| Carbonyl (ring) | - | 159.7 - 159.9 |
| Carbonyl (formyl) | - | ~160 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substitution. Data is based on related N-acyl-imidazolidin-2-one structures. researchgate.net 's' denotes a singlet and 't' denotes a triplet.
Multidimensional NMR Techniques for Complex N-formyl-imidazolidinone Derivatives (e.g., COSY, NOESY).rsc.org
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multidimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. researchgate.netipb.pt
COSY experiments reveal proton-proton coupling relationships within the molecule. libretexts.org Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the unambiguous assignment of protons within the imidazolidinone ring and any attached substituents. libretexts.org
NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. libretexts.org This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, NOESY can help to definitively assign the E and Z rotamers by showing the spatial proximity of the formyl proton to specific protons on the imidazolidinone ring. researchgate.net
Solid-State NMR for Non-Solution Phase Analysis and Polymorphism.
While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) offers insights into the structure and dynamics of this compound in its crystalline or amorphous solid forms. researchgate.netmdpi.com This is crucial for studying polymorphism, where a compound can exist in different crystal structures with distinct physical properties. spectroscopyonline.com
By analyzing the chemical shift anisotropy and using techniques like cross-polarization magic-angle spinning (CP-MAS), ssNMR can differentiate between polymorphs and provide details about intermolecular packing and hydrogen bonding in the solid state. researchgate.netnih.gov For instance, the ¹³C and ¹⁵N chemical shifts can be sensitive to the local environment and can be used to characterize different crystalline forms. researchgate.netbiorxiv.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification.spectrabase.comresearchgate.netmsu.eduncsu.edu
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. lumenlearning.comlibretexts.org Both methods probe the vibrational modes of the molecule, but they are based on different physical principles and often provide complementary information. bruker.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule. msu.edu The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (the formyl C=O and the ring urea (B33335) C=O). libretexts.orgcore.ac.uk The N-H stretching vibration of the imidazolidinone ring also gives rise to a characteristic band. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands that is unique to the molecule. msu.edu
Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. horiba.com While the carbonyl stretching vibrations are also visible in the Raman spectrum, they are often weaker than in the IR spectrum. Conversely, non-polar bonds can give rise to strong Raman signals. Raman spectroscopy can be particularly useful for studying solid samples and can provide information about the crystal lattice vibrations (phonons) in different polymorphic forms. spectroscopyonline.comresearchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Infrared (IR) Absorption | Raman Shift |
| N-H Stretch | 3200-3600 (medium) | 3200-3600 |
| C-H Stretch | 2800-3000 (strong) | 2800-3000 |
| C=O Stretch (formyl) | 1650-1800 (strong) | 1650-1800 |
| C=O Stretch (urea) | 1650-1800 (strong) | 1650-1800 |
| C-N Stretch | 1000-1300 | 1000-1300 |
Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions. lumenlearning.comhoriba.com
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis.spectrabase.commsu.edu
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. lcms.cz It is used to determine the molecular weight of this compound and to obtain structural information through the analysis of its fragmentation patterns. libretexts.orgyoutube.com
In a typical MS experiment, the molecule is ionized, and the resulting molecular ion is detected. The high-resolution mass of this ion can be used to confirm the elemental composition of the compound.
Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic pattern of fragment ions is produced. ncsu.edulcms.cz The analysis of these fragments provides a "molecular fingerprint" and allows for the elucidation of the molecule's structure by identifying the loss of specific neutral fragments. ncsu.edu
X-ray Crystallography for Definitive Solid-State Structural Determination.
Crystallographic data provides unambiguous proof of the molecular structure and can reveal important details about intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. researchgate.netjhu.edu This information is crucial for understanding the physical properties of the solid material and for studying polymorphism. jhu.edu
Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis
The purity and analysis of this compound in various matrices are critical for its application in research and synthesis. Chromatographic techniques are the cornerstone for assessing the purity of this compound, separating it from starting materials, by-products, and degradants, as well as for its quantification in complex mixtures. The primary methods employed include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and column chromatography, often coupled with mass spectrometry for definitive identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the quantitative analysis and purity verification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar compound. While specific methods for this compound are not extensively published, methods developed for structurally analogous compounds, such as 1-Acetyl-2-imidazolidinone, provide a strong basis for its analysis.
A typical RP-HPLC method for a related imidazolidinone derivative utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. For polar analytes like this compound, a mobile phase with a high aqueous content is generally required for adequate retention. A gradient elution, starting with a high percentage of aqueous buffer and gradually increasing the organic solvent (like acetonitrile (B52724) or methanol), allows for the effective separation of the main compound from both more polar and less polar impurities. The inclusion of a small amount of an acid, such as formic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase and ensuring the analyte is in a single ionic form.
Detection is commonly achieved using a UV detector. The formyl group and the imidazolidinone ring contain chromophores that absorb UV light, allowing for sensitive detection. For the analogous 1-Acetyl-2-imidazolidinone, a detection wavelength of 215 nm has been found to be effective.
Purity assessment by HPLC involves analyzing the chromatogram for the presence of extraneous peaks. The peak area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For more rigorous analysis, peak purity can be assessed using a photodiode array (PDA) detector, which compares spectra across the peak to detect co-eluting impurities. Method validation according to ICH guidelines ensures the reliability of the purity determination, assessing parameters like linearity, precision, accuracy, and robustness.
Table 1: Representative RP-HPLC Method Parameters for Analysis of Imidazolidinone Derivatives
| Parameter | Condition | Reference |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient) | |
| Gradient | Isocratic (95:5 v/v Water:Acetonitrile) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 215 nm | |
| Column Temperature | Ambient or controlled (e.g., 40 °C) | |
| Injection Volume | 10 µL |
This table is based on a method developed for 1-Acetyl-2-imidazolidinone, a structurally similar compound, and serves as a representative example.
Gas Chromatography (GC)
Gas chromatography is generally less suitable for the direct analysis of this compound due to the compound's polarity and relatively low volatility. Direct injection into a GC system would likely require high temperatures that could cause thermal degradation. However, GC-MS could be employed for the analysis of volatile impurities or degradation products within a sample of this compound. For the analysis of the compound itself, derivatization to a more volatile, less polar species would be necessary. For example, silylation is a common derivatization technique used to increase the volatility of polar compounds for GC analysis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an invaluable technique for the rapid, qualitative monitoring of reactions synthesizing this compound and for preliminary purity checks. It is a simple, cost-effective method to visualize the progress of a reaction by spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate mobile phase.
For imidazolidinone derivatives, a common stationary phase is silica gel 60 F254. The mobile phase, or eluent, is chosen to achieve good separation between the starting materials, the product, and any by-products. A mixture of a relatively non-polar solvent (like dichloromethane (B109758) or n-hexane) and a more polar solvent (like methanol (B129727) or ethyl acetate) is often used. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) for the product, typically between 0.3 and 0.5, ensuring it is well-separated from other spots.
Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) if the compounds are UV-active, or by using staining reagents such as iodine vapor or potassium permanganate (B83412) solution. The purity of a sample can be qualitatively assessed by the presence of a single spot.
Table 2: Example TLC Systems for Imidazolidinone Derivatives
| Stationary Phase | Mobile Phase (v/v) | Application | Reference |
| Silica Gel 60 F254 | Dichloromethane / Methanol (9:1) | Purity confirmation | |
| Silica Gel | n-Hexane / Ethyl Acetate (3:1) | Reaction monitoring | |
| Silica Gel | Dichloromethane / Methanol (10:1) | Monitoring purification |
Column Chromatography
For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique uses a glass column packed with a stationary phase, most commonly silica gel (230-400 mesh). The crude product is loaded onto the top of the column and eluted with a solvent system similar to those used for TLC analysis.
The process involves passing the mobile phase through the column under positive pressure (using compressed air or nitrogen), which speeds up the separation. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed by rotary evaporation to yield the purified this compound. Eluent systems such as dichloromethane/methanol or ethyl acetate/hexane are commonly reported for the purification of related imidazolidinone structures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For unequivocal identification and for the analysis of trace-level impurities, coupling liquid chromatography with mass spectrometry is a highly specific and sensitive technique. An LC-MS system separates the components of a mixture via HPLC, and the eluent is then directed into the mass spectrometer. The mass spectrometer ionizes the molecules (e.g., using electrospray ionization, ESI) and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides molecular weight information for the parent peak and any impurities, confirming their identity. Tandem MS (MS/MS) can further be used to fragment the ions, providing structural information that is crucial for identifying unknown impurities or degradation products.
Academic and Research Applications of N Formyl Imidazolidin 2 One in Chemical Synthesis
Role as a Versatile Chemical Building Block and Synthetic Intermediate
N-formyl-imidazolidin-2-one serves as a multifaceted building block in organic synthesis, offering a synthetically accessible handle for the introduction of the imidazolidin-2-one core into a variety of molecular frameworks. The presence of the N-formyl group provides a reactive site for a range of chemical transformations, allowing for its elaboration into more complex structures. This versatility makes it an important intermediate for the synthesis of diverse organic molecules. The imidazolidin-2-one scaffold itself is a key structural component in numerous biologically active compounds and approved drugs, highlighting the significance of its derivatives in medicinal chemistry.
Synthesis of Novel Heterocyclic Scaffolds and Fused Systems
The strategic placement of the formyl group on the nitrogen atom of the imidazolidin-2-one ring enables its participation in various cyclization and condensation reactions to construct novel heterocyclic scaffolds and fused ring systems. While specific examples directly employing this compound are not extensively documented in publicly available literature, the known reactivity of N-formyl groups in similar heterocyclic systems suggests its potential in synthetic strategies aimed at creating polycyclic structures. For instance, the formyl group can act as a one-carbon electrophile in reactions with binucleophilic species, leading to the formation of new rings fused to the imidazolidin-2-one core. The development of synthetic methodologies to access a variety of substituted imidazolidin-2-ones is an active area of research, as these scaffolds are precursors to valuable vicinal diamines.
Precursor in the Development of Functionalized Organic Molecules
As a precursor, this compound offers a platform for the synthesis of a wide array of functionalized organic molecules. The formyl group can be readily transformed into other functional groups, such as hydroxymethyl, aminomethyl, or carboxyl groups, through standard synthetic manipulations like reduction, reductive amination, or oxidation. These transformations allow for the introduction of diverse side chains and functionalities onto the imidazolidin-2-one scaffold, thereby enabling the synthesis of libraries of compounds for biological screening and materials science applications. The parent imidazolidin-2-one ring is a common motif in pharmaceuticals, and the ability to functionalize it via an N-formyl intermediate is of significant interest.
Integration into Peptide and Peptidomimetic Frameworks
The imidazolidin-2-one scaffold has been successfully integrated into peptide and peptidomimetic frameworks to create constrained analogues of natural peptides. These constrained structures can exhibit enhanced metabolic stability and improved receptor binding affinity and selectivity. While the direct incorporation of this compound into peptide chains is not a commonly reported strategy, its derivatives with appropriate functional groups for peptide coupling are of considerable interest. For example, the formyl group could be converted to a carboxylic acid, which can then be coupled to the N-terminus of a peptide or an amino acid. The resulting peptidomimetic would feature the rigid imidazolidin-2-one core, which can induce specific secondary structures, such as turns, in the peptide backbone. The synthesis of N-aminoimidazolidin-2-one (Aid) peptidomimetics has been achieved, demonstrating the utility of this scaffold in controlling peptide conformation.
Catalytic Applications of this compound Derivatives in Organic Reactions
Derivatives of imidazolidin-2-one have emerged as powerful chiral auxiliaries and organocatalysts in a variety of asymmetric organic reactions. The rigid five-membered ring structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. While the catalytic applications of this compound itself are not well-documented, its derivatives, particularly those bearing chiral substituents, are expected to exhibit significant catalytic activity.
Enantioselective Organocatalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Chiral imidazolidin-2-one derivatives have been employed as organocatalysts in a range of enantioselective transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. These catalysts typically operate through the formation of chiral iminium ions or enamines with the substrate, which then react with a nucleophile or electrophile in a highly stereocontrolled manner. The development of new chiral imidazolidin-2-one-based catalysts is an ongoing area of research, with a focus on improving their efficiency, selectivity, and substrate scope. The use of such catalysts is a key strategy in modern asymmetric synthesis.
Activation Modes in Asymmetric Transformations (e.g., LUMO-lowering activation)
A key activation mode in organocatalysis involving imidazolidin-2-one derivatives is the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) of a substrate. For example, in reactions with α,β-unsaturated aldehydes, a chiral secondary amine catalyst derived from an imidazolidin-2-one can condense with the aldehyde to form a chiral iminium ion. The positive charge on the iminium ion significantly lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. This LUMO-lowering activation strategy is a cornerstone of iminium catalysis and has been successfully applied to a wide range of asymmetric transformations.
Table 1: Key Transformations Catalyzed by Imidazolidin-2-one Derivatives
| Reaction Type | Catalyst Type | Activation Mode |
| Diels-Alder Reaction | Chiral secondary amine | Iminium ion formation (LUMO-lowering) |
| Michael Addition | Chiral secondary amine | Iminium ion formation (LUMO-lowering) |
| Aldol Reaction | Chiral secondary amine | Enamine formation |
| Friedel-Crafts Alkylation | Chiral secondary amine | Iminium ion formation (LUMO-lowering) |
Co-catalytic and Ligand Applications in Metal-Catalyzed Systems
Current research literature does not provide specific examples or detailed studies on the use of this compound as either a co-catalyst or a ligand in metal-catalyzed systems. The imidazolidin-2-one scaffold is a core component of some N-heterocyclic carbene (NHC) ligands, which are pivotal in organometallic chemistry and catalysis. However, the influence and specific role of an N-formyl group on the electronic and steric properties of such ligands, or its potential as a standalone catalytic species, have not been reported.
Contribution to Material Science through Chemical Design and Synthesis
The potential contributions of this compound to material science remain a largely unexplored area based on available research. While substituted ureas and related cyclic compounds are noted for their applications in creating complex molecular architectures and functional materials, specific data on this compound is absent. thieme.denih.gov
There is no available scientific literature describing the use of this compound as a building block or linker for the synthesis of chiral microporous materials, such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The synthesis of such materials relies on molecular components with specific geometries and functionalities to create porous and often chiral structures, but the application of this particular compound in that context has not been documented.
The role of this compound as a monomer or modifying agent in the design and development of advanced polymers with nitrogen-containing backbones is not described in the current body of scientific literature. Research on N-acyl cyclic ureas suggests their potential as intermediates for functional molecules, but specific studies detailing the polymerization or incorporation of this compound into polymer chains are not available. researchgate.net
Emerging Research Directions and Future Perspectives in N Formyl Imidazolidin 2 One Chemistry
Innovation in Sustainable and Green Synthesis Strategies for N-formyl-imidazolidin-2-one
The synthesis of imidazolidin-2-one and its derivatives has traditionally relied on methods that are often resource-intensive and employ hazardous reagents. The contemporary emphasis on green chemistry is steering research towards more sustainable and atom-efficient synthetic protocols.
Current and Future Green Approaches:
Carbon Dioxide as a C1 Feedstock: A highly attractive green strategy involves the use of carbon dioxide (CO2) as a renewable and non-toxic C1 source for constructing the cyclic urea (B33335) core. mdpi.comresearchgate.net Catalytic systems, particularly those based on heterogeneous catalysts like ceria (CeO2), have shown promise in converting 1,2-diamines and CO2 into imidazolidin-2-ones, producing water as the only byproduct. mdpi.comnih.gov Future research will likely focus on enhancing the efficiency of these catalysts under milder conditions for the synthesis of the imidazolidin-2-one precursor.
Catalytic N-Formylation: For the introduction of the N-formyl group, sustainable methods are replacing traditional formylating agents. A promising route is the use of methanol (B129727) as a sustainable C1 source. Ruthenium-based catalysts have demonstrated the ability to selectively N-formylate amines using methanol, proceeding through the dehydrogenation of a hemiaminal intermediate. researchgate.net
One-Pot and Pseudo-Multicomponent Reactions: To minimize waste and improve efficiency, one-pot protocols are being developed. A pseudo-multicomponent reaction, for instance, can combine Schiff base formation, reduction, and cyclization in a single vessel to produce disubstituted imidazolidin-2-ones with yields ranging from 55% to 81%. mdpi.com Adapting such a strategy for this compound could significantly streamline its production.
Organocatalysis: The use of metal-free organocatalysts, such as the phosphazene base BEMP, represents another green avenue. organic-chemistry.orgnih.gov These catalysts have been successful in the intramolecular hydroamidation of propargylic ureas to yield imidazolidin-2-ones under ambient conditions, offering excellent chemo- and regioselectivity. organic-chemistry.orgnih.gov
The table below contrasts conventional methods with emerging green strategies for the synthesis of this compound.
| Feature | Conventional Synthesis | Emerging Green Synthesis |
| Carbonyl Source | Phosgene (B1210022), Carbon Monoxide, Dialkyl Carbonates | Carbon Dioxide (CO2) mdpi.comresearchgate.net |
| Formyl Source | Formic acid, Acyl chlorides | Methanol researchgate.net |
| Catalysts | Stoichiometric reagents, Homogeneous metal catalysts | Heterogeneous catalysts (e.g., CeO2), Organocatalysts (e.g., BEMP), Reusable metal complexes mdpi.comnih.govnih.gov |
| Process | Multi-step with isolation of intermediates | One-pot, Tandem, or Pseudo-multicomponent reactions mdpi.com |
| Byproducts | Stoichiometric salts, Toxic waste | Water, Benign byproducts (e.g., imidazole) mdpi.commdpi.com |
| Conditions | Harsh temperatures and pressures | Milder, often ambient, conditions organic-chemistry.orgnih.gov |
Exploration of Novel Reactivity Patterns and Enhanced Selectivities
The reactivity of this compound is dictated by the interplay between the cyclic urea scaffold and the N-formyl substituent. The formyl group, being electron-withdrawing, is expected to significantly modulate the nucleophilicity of the nitrogen atom to which it is attached, creating a distinct electronic environment compared to the unsubstituted N-H site.
This electronic differentiation is a key area for future exploration, as it can be harnessed to achieve high regioselectivity in subsequent reactions. Research on the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas has already demonstrated that high regioselectivity can be achieved in the synthesis of 4-substituted imidazolidin-2-ones by carefully controlling reaction conditions. nih.govmdpi.comnih.gov This principle could be extended to control reactions on the this compound backbone.
Future research is anticipated to investigate:
Regioselective N-Alkylation/Arylation: Exploring conditions that selectively target the more nucleophilic N-H position over the formylated nitrogen.
Formyl Group Transformations: The formyl group itself is a reactive handle. Its selective reduction to a methyl group, oxidation to a carboxyl group, or conversion into an imine would provide access to a diverse range of derivatives.
Ring-Opening Reactions: Investigating the stability of the ring and the conditions under which selective ring-opening can occur, potentially leading to novel linear urea derivatives.
Cyclization Mechanisms: Deeper mechanistic studies, potentially using computational modeling, to understand the transition states and intermediates in cyclization reactions that form the imidazolidinone ring, which can inform the design of more selective syntheses. researchgate.net
Development of Next-Generation Catalytic Systems Based on this compound
The imidazolidin-2-one framework is a well-established structural motif in chiral auxiliaries and ligands for asymmetric catalysis. mdpi.com The introduction of an N-formyl group provides an additional coordination site, suggesting that this compound and its derivatives could serve as novel ligands for transition metal catalysts.
The two nitrogen atoms of the urea moiety, along with the carbonyl oxygen of the formyl group, could potentially act as a tridentate ligand. This structural feature could be exploited to create well-defined coordination spheres around a metal center, leading to catalysts with enhanced activity and selectivity.
Future research in this area may focus on:
Chiral Ligand Synthesis: Developing synthetic routes to enantiomerically pure derivatives of this compound for use in asymmetric catalysis.
Coordination Chemistry: Studying the coordination behavior of these new ligands with various transition metals, such as palladium, rhodium, copper, and gold, which are frequently used in catalytic transformations involving imidazolidinone synthesis. mdpi.com
Application in Catalysis: Testing the resulting metal complexes in a range of catalytic reactions, including hydrogenations, C-C coupling reactions, and hydroaminations, where precise control of stereochemistry is crucial.
Organocatalysis: Exploring derivatives of this compound as novel organocatalysts, building on the success of other urea-based compounds in activating substrates through hydrogen bonding.
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery and Optimization
Synthesis Prediction: Retrosynthesis prediction tools, powered by AI, can propose novel and efficient synthetic routes. cas.org By training these models on diverse and high-quality reaction data, researchers can identify more sustainable and cost-effective pathways to this compound and its derivatives. cas.org Generative models also hold the potential to predict entirely new materials, though a key challenge remains predicting their synthesizability. flogen.org
Reaction Optimization: ML algorithms can optimize reaction conditions (e.g., temperature, solvent, catalyst loading) by intelligently exploring the parameter space, leading to higher yields and selectivities with fewer experiments.
Discovery of Novel Reactivity: AI can screen for potential reactions and predict the reactivity of this compound with a wide range of substrates, potentially uncovering novel reactivity patterns (as discussed in 7.2).
Catalyst Design: Computational methods can be used to design new catalysts based on the this compound scaffold. nih.gov By modeling the interaction between the catalyst and substrates, AI can predict catalytic performance and guide the synthesis of next-generation catalytic systems (as discussed in 7.3).
Unexplored Derivatization and Functionalization Pathways for Advanced Applications
The true potential of this compound lies in its capacity to serve as a versatile scaffold for the synthesis of more complex molecules. Its multiple functionalization sites offer a rich chemical space for creating derivatives with tailored properties for applications in materials science, agrochemicals, and pharmaceuticals. Drawing inspiration from the functionalization of related heterocycles like imidazole (B134444) N-oxides, a multitude of pathways can be envisioned. beilstein-journals.org
The table below outlines several unexplored but chemically feasible derivatization pathways.
| Functionalization Site | Reaction Type | Potential Reagents | Resulting Derivative Class | Potential Applications |
| N1-H Position | Alkylation / Arylation | Alkyl halides, Aryl boronic acids | N1-Substituted-N3-formyl-imidazolidin-2-ones | Pharmaceutical intermediates, Ligand precursors |
| N1-H Position | Acylation | Acyl chlorides, Anhydrides | N1-Acyl-N3-formyl-imidazolidin-2-ones | Biologically active compounds, Polymers |
| N3-Formyl Group | Reduction | Hydride reagents (e.g., NaBH4) | N3-Methyl-imidazolidin-2-ones | Building blocks for further synthesis |
| N3-Formyl Group | Reductive Amination | Amines, Reducing agents | N3-Aminomethyl derivatives | Diverse functionalized scaffolds |
| C4/C5 Positions | C-H Activation/Functionalization | Transition metal catalysts, Organometallic reagents | C4/C5-Aryl/Alkyl-imidazolidin-2-ones | Advanced materials, Complex molecule synthesis |
| Carbonyl (C2) | Thionation | Lawesson's reagent | N-formyl-imidazolidin-2-thione | Thio-urea derivatives, Coordination chemistry |
The systematic exploration of these pathways will undoubtedly lead to a new generation of imidazolidinone-based compounds with novel structures and functions, solidifying the importance of this compound as a valuable building block in modern organic chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-formyl-imidazolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via formylation of imidazolidin-2-one using formic acid derivatives (e.g., formyl chloride) under anhydrous conditions. Optimization involves adjusting solvent polarity (e.g., toluene or DMF), temperature (60–100°C), and stoichiometry of reagents. Catalytic agents like triethylamine may enhance yield by scavenging HCl byproducts. Purity is monitored via TLC or HPLC .
- Key Considerations : Side reactions, such as over-formylation or ring-opening, require careful control of reaction time and temperature.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to identify characteristic peaks (e.g., formyl proton at δ 8.1–8.3 ppm, imidazolidinone carbonyl at δ 160–170 ppm) .
- Purity Assessment : HPLC with UV detection (λ = 210–230 nm) or LC-MS for mass validation (expected [M+H] = 143.1) .
- Crystallography : Single-crystal X-ray diffraction confirms molecular geometry and hydrogen-bonding patterns .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Store in airtight containers under inert gas (N) to prevent hydrolysis.
- Dispose of waste via certified hazardous waste services to comply with OECD environmental safety guidelines .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formylation reaction pathway of imidazolidin-2-one?
- Methodological Answer :
- Isotopic Labeling : Use -formyl chloride to track formyl group incorporation via NMR.
- Kinetic Analysis : Monitor reaction progress under varying temperatures to calculate activation energy (Arrhenius plot).
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict transition states and intermediates, validating experimental observations .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR/LC-MS data with synthesized analogs (e.g., N-methyl or N-aryl derivatives) to identify artifacts .
- Dynamic Effects : Consider tautomerization or solvent-induced shifts in -NMR by analyzing spectra in DMSO-d vs. CDCl.
- Collaborative Validation : Share raw data with third-party labs to confirm reproducibility, especially for novel derivatives .
Q. How can solvent and catalyst selection improve yield in large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for reduced side reactions.
- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate formylation.
- Scale-Up Challenges : Address exothermicity via controlled addition of reagents and use of jacketed reactors .
Q. What computational tools predict the biological activity of this compound analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases).
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity data from in vitro assays .
- ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How do environmental factors influence the stability of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
